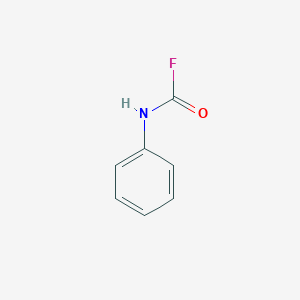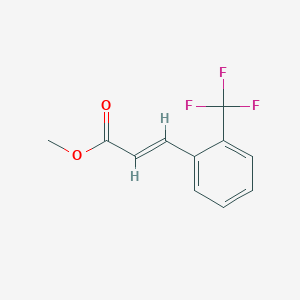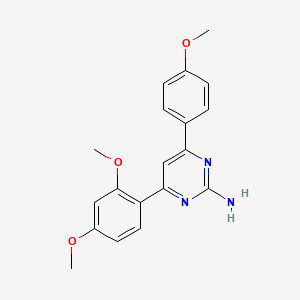
1-Benzyl-3-methyl-pyrazole
Übersicht
Beschreibung
1-Benzyl-3-methyl-pyrazole, also known as BMMP, is a heterocyclic organic compound with a five-membered ring structure containing three carbon atoms, one nitrogen atom and one benzyl group. It is a colorless, odorless, and crystalline solid with a melting point of 109.5 °C. BMMP has been studied for its potential applications in a variety of scientific fields, including synthesis, catalysis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-Benzyl-3-methyl-pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. Compounds such as 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester demonstrated significant reduction in corrosion rates, highlighting their potential as effective corrosion inhibitors (Herrag et al., 2007).
Crystal Structure Analysis
Pyrazole derivatives including those related to 1-Benzyl-3-methyl-pyrazole have been characterized for their crystal structures. Studies have revealed specific conformational properties of these compounds, contributing to the understanding of their molecular and electronic structures (Kumara et al., 2018).
Antimicrobial Activities
Pyrazole derivatives, including 1-Benzyl-3-methyl-pyrazole, have been synthesized and screened for antimicrobial activities. These compounds have shown potential in inhibiting the growth of various microbes, suggesting their applicability in developing new antimicrobial agents (Shadakshari et al., 2022).
Catalytic Applications
Compounds containing pyrazole structures, akin to 1-Benzyl-3-methyl-pyrazole, have been used to synthesize catalytic complexes. These complexes have shown efficacy in processes like hydroamination, demonstrating the utility of pyrazole derivatives in catalysis (Hua et al., 2012).
Anti-Cancer Properties
Research indicates that certain pyrazole derivatives have potential anti-cancer properties. For instance, studies have identified compounds with significant activity against various cancer cell lines, suggesting their potential in cancer treatment (Abonía et al., 2011).
Spectroscopic Studies
Pyrazole derivatives have been the subject of extensive spectroscopic studies, providing insights into their molecular properties. These studies are critical for understanding the interaction mechanisms and potential applications of these compounds (Pillai et al., 2017).
Synthesis of Novel Compounds
Research into pyrazole derivatives has led to the synthesis of novel compounds with potential pharmacological applications. These syntheses expand the range of available pyrazole-based compounds and open new avenues for drug development (Ibraheem et al., 2020).
Eigenschaften
IUPAC Name |
1-benzyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-7-8-13(12-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUAZMMGWCSYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methyl-1H-pyrazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


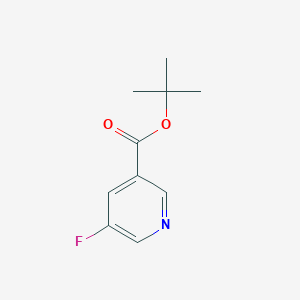
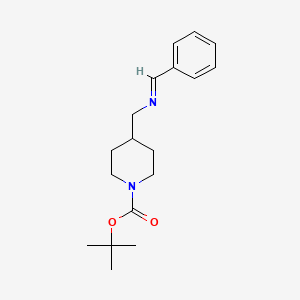
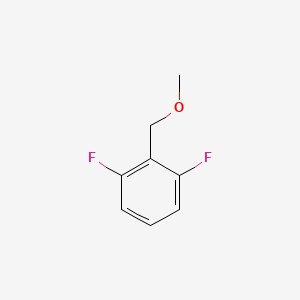
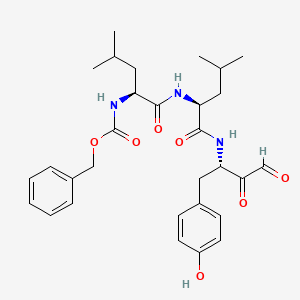
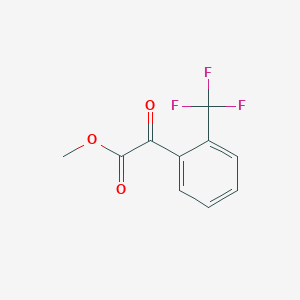
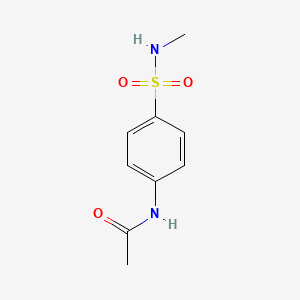
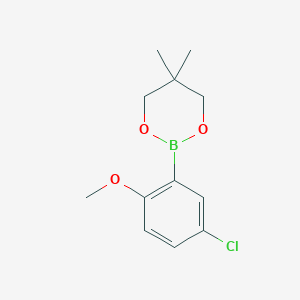
![2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6318471.png)

